molecular formula C17H13N3O B11075540 12-oxa-1,3,10-triazapentacyclo[11.7.1.02,11.04,9.017,21]henicosa-2,4,6,8,10,13,15,17(21)-octaene

12-oxa-1,3,10-triazapentacyclo[11.7.1.02,11.04,9.017,21]henicosa-2,4,6,8,10,13,15,17(21)-octaene

Cat. No.: B11075540
M. Wt: 275.30 g/mol
InChI Key: BDFCSJGJKUTLRB-UHFFFAOYSA-N
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Description

“12-oxa-1,3,10-triazapentacyclo[11.7.1.02,11.04,9.017,21]henicosa-2,4,6,8,10,13,15,17(21)-octaene” (phew, let’s call it “OTTO” for brevity) is a complex heterocyclic compound. Its structure combines a bicyclic core with an oxygen atom and a triazapentacyclic ring system. OTTO belongs to the azapentacyclo[11.7.1.02,11.04,9.017,21]henicosa family, which makes it intriguing due to its unique arrangement of atoms.

Preparation Methods

Synthetic Routes:

    Cycloaddition Reactions: OTTO can be synthesized through cycloaddition reactions involving suitable precursors. For example, a Diels-Alder reaction between a diene and a dienophile could form the bicyclic core.

    Ring Expansion: Starting from smaller cyclic compounds, a ring expansion strategy can lead to the triazapentacyclic system.

    Cascade Reactions: Multistep cascade reactions can assemble the entire structure in a controlled manner.

Reaction Conditions:

  • High temperatures and specific catalysts are often necessary.
  • Solvents like dichloromethane or tetrahydrofuran facilitate reactions.

Industrial Production:

  • Industrial-scale synthesis may involve continuous flow processes or batch reactions.
  • Optimization for yield, purity, and safety is crucial.

Chemical Reactions Analysis

OTTO undergoes various reactions:

    Oxidation: OTTO’s oxygen atom makes it susceptible to oxidation.

    Reduction: Reduction can modify its reactivity.

    Substitution: Nucleophilic substitution reactions can occur at specific positions.

    Common Reagents: Examples include strong acids, bases, and transition metal catalysts.

    Major Products: These depend on reaction conditions but may involve ring-opening or functionalization.

Scientific Research Applications

OTTO’s versatility extends across disciplines:

    Chemistry: As a complex scaffold, it’s useful for designing new ligands or catalysts.

    Biology: OTTO derivatives could interact with biomolecules (e.g., proteins, DNA).

    Medicine: Investigate its potential as an anticancer agent or enzyme inhibitor.

    Industry: OTTO-inspired materials (e.g., polymers) may find applications.

Mechanism of Action

  • OTTO’s effects likely involve interactions with cellular components (e.g., proteins, nucleic acids).
  • Molecular targets could include enzymes, receptors, or structural elements.
  • Pathways affected might include cell signaling, gene expression, or metabolism.

Comparison with Similar Compounds

  • OTTO’s uniqueness lies in its hybrid structure, combining oxygen and nitrogen heterocycles.
  • Similar Compounds: Explore related azapentacyclo[11.7.1.02,11.04,9.017,21]henicosa derivatives (if any).

Properties

Molecular Formula

C17H13N3O

Molecular Weight

275.30 g/mol

IUPAC Name

12-oxa-1,3,10-triazapentacyclo[11.7.1.02,11.04,9.017,21]henicosa-2,4,6,8,10,13,15,17(21)-octaene

InChI

InChI=1S/C17H13N3O/c1-2-8-13-12(7-1)18-16-17(19-13)21-14-9-3-5-11-6-4-10-20(16)15(11)14/h1-3,5,7-9H,4,6,10H2

InChI Key

BDFCSJGJKUTLRB-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C3C(=CC=C2)OC4=NC5=CC=CC=C5N=C4N3C1

Origin of Product

United States

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